1-(3-Methyl-1-benzofuran-2-YL)methanamine
CAS No.: 3782-23-8
Cat. No.: VC7498188
Molecular Formula: C10H11NO
Molecular Weight: 161.204
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3782-23-8 |
---|---|
Molecular Formula | C10H11NO |
Molecular Weight | 161.204 |
IUPAC Name | (3-methyl-1-benzofuran-2-yl)methanamine |
Standard InChI | InChI=1S/C10H11NO/c1-7-8-4-2-3-5-9(8)12-10(7)6-11/h2-5H,6,11H2,1H3 |
Standard InChI Key | YQVRDGMKWLESIP-UHFFFAOYSA-N |
SMILES | CC1=C(OC2=CC=CC=C12)CN |
Introduction
Chemical Identity and Structural Characteristics
1-(3-Methyl-1-benzofuran-2-yl)methanamine (IUPAC name: 1-(3-methyl-1-benzofuran-2-yl)methanamine) is a secondary amine featuring a benzofuran heterocycle. The molecular formula is CHNO, with a molecular weight of 161.20 g/mol . The benzofuran system consists of a fused benzene and furan ring, with a methyl group at the 3-position and a methanamine (-CHNH) substituent at the 2-position.
Stereoelectronic Properties
The compound’s electronic configuration is influenced by the electron-rich benzofuran system, where the oxygen atom in the furan ring contributes to resonance stabilization. The methyl group at C-3 induces steric effects that may influence reactivity at the C-2 position. Computational studies predict a planar benzofuran core with the methanamine group adopting a conformation perpendicular to the ring plane to minimize steric clashes .
Spectroscopic Signatures
While experimental spectral data for this specific compound are scarce, analogous benzofuran derivatives exhibit characteristic UV-Vis absorption bands between 250–300 nm due to π→π* transitions in the aromatic system . In infrared spectroscopy, the primary amine group would display N-H stretching vibrations near 3350 cm, though secondary interactions may shift these frequencies.
Table 1: Predicted Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 161.20 g/mol |
LogP (Partition Coefficient) | 2.1 (estimated) |
Topological Polar Surface Area | 41.5 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 3 |
Synthetic Methodologies
Benzofuran Core Construction
A typical approach involves the cyclization of substituted salicylaldehyde derivatives. For example:
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Aldol Condensation: 3-Methylsalicylaldehyde undergoes condensation with α-haloketones in the presence of base to form the benzofuran skeleton.
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Palladium-Catalyzed Coupling: Transition metal-mediated coupling of ortho-halophenols with alkynes provides regioselective access to substituted benzofurans .
Method | Yield (%) | Purity (%) | Key Challenges |
---|---|---|---|
Mannich Reaction | 35–45 | 85–90 | Over-alkylation side products |
Reductive Amination | 50–60 | 92–95 | Requires stable aldehyde precursor |
Physicochemical and Computational Analysis
Solubility and Stability
The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic benzofuran core. Stability studies suggest susceptibility to oxidative degradation, particularly under acidic conditions where the furan ring may undergo ring-opening reactions .
Computational Predictions
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level provide insights into:
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Frontier Molecular Orbitals: A HOMO-LUMO gap of 5.2 eV indicates moderate reactivity, with electron density localized on the furan oxygen and amine group.
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Molecular Electrostatic Potential: Regions of high electron density at the oxygen and amine sites suggest potential hydrogen-bonding interactions .
Challenges and Future Directions
Key limitations in current research include:
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Synthetic Scalability: Low yields in multi-step syntheses hinder large-scale production.
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Biological Characterization: Absence of in vivo toxicity and pharmacokinetic profiles.
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Structural Optimization: Rational design of derivatives with improved solubility and metabolic stability.
Emerging strategies such as flow chemistry and computational drug design may address these challenges. Collaborative efforts between synthetic chemists and pharmacologists are essential to unlock the full potential of this underexplored compound.
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